4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 7-position. This unique structure imparts distinct chemical properties and makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This intermediate can be synthesized from dimethyl malonate through a seven-step process with an overall yield of 31%.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for higher yields and scalability. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution.
Suzuki Coupling: As mentioned earlier, the phenyl group can be introduced through a Suzuki coupling reaction.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki coupling reactions to introduce the phenyl group.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used as reaction media.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy.
Biological Research: The compound is used to study cell signaling pathways and apoptosis mechanisms.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties but lacks the phenyl group.
4-Aminopyrrolo[2,3-d]pyrimidine: Another derivative used in antitubercular research.
Uniqueness
4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
MACKNOCKYQSOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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